molecular formula C12H20BrNO3 B6237241 tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 1426066-82-1

tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No.: B6237241
CAS No.: 1426066-82-1
M. Wt: 306.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is an organic compound commonly used in medicinal chemistry and pharmaceuticals. It combines the structural frameworks of piperidine and a tert-butyl carbamate, making it useful in various synthetic applications. The bromoacetyl group adds a significant reactivity element, often used in cross-coupling reactions.

Preparation Methods

Synthetic Routes

The synthesis of tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate generally involves multiple steps:

  • Preparation of 3-(2-bromoacetyl)piperidine: : This step includes the bromination of 3-acetylpiperidine using a brominating agent such as bromine or N-bromosuccinimide (NBS).

  • Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected by reacting it with tert-butyl chloroformate, creating the tert-butyl carbamate protecting group.

Reaction Conditions

The preparation often requires an inert atmosphere (like nitrogen or argon), a suitable solvent (such as dichloromethane or tetrahydrofuran), and controlled temperatures (ranging from -10°C to 25°C).

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution: : The bromoacetyl group is highly reactive towards nucleophiles, making it a prime candidate for substitution reactions.

  • Hydrolysis: : Under acidic or basic conditions, the tert-butyl carbamate group can be hydrolyzed to yield the free amine.

  • Oxidation: : It can undergo oxidation reactions at the piperidine ring or the bromoacetyl side chain.

Reagents and Conditions

  • Substitution Reactions: : Common reagents include nucleophiles like amines, thiols, or alcohols under mild conditions.

  • Hydrolysis: : Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at moderate temperatures.

  • Oxidation: : Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

  • Substitution: : Formation of a variety of derivatives depending on the nucleophile used.

  • Hydrolysis: : Yields the deprotected piperidine derivative.

  • Oxidation: : Formation of oxidized products like piperidinone derivatives.

Scientific Research Applications

Chemistry

  • Building Blocks: : Used as a precursor in the synthesis of complex molecules.

  • Cross-Coupling Reactions: : Facilitates the formation of carbon-carbon bonds in organic synthesis.

Biology and Medicine

  • Drug Development: : The compound’s structure is useful in creating enzyme inhibitors, receptor ligands, and other pharmacologically active molecules.

  • Chemical Probes: : Used in the design of probes to study biological pathways and mechanisms.

Industry

  • Material Science: : Employed in the synthesis of polymers and specialty materials.

  • Agrochemicals: : Applied in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action depends on the derivative being used or synthesized

  • Molecular Targets: : May interact with enzymes, receptors, or proteins in biological systems.

  • Pathways: : Could be involved in metabolic pathways, signaling cascades, or synthetic routes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-acetylpiperidine-1-carboxylate: : Similar structure but lacks the bromoacetyl group.

  • 3-(2-Bromoacetyl)piperidine: : Lacks the tert-butyl carbamate protection.

  • tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: : Differing in the substitution on the piperidine ring.

Uniqueness

  • The presence of both the bromoacetyl and tert-butyl carbamate groups adds unique reactivity and versatility in synthetic applications.

  • Higher selectivity in cross-coupling and substitution reactions compared to similar compounds due to the bromoacetyl group.

This is an intricate compound with a wide array of applications across different fields. Whether it's drug development or material science, its unique chemical properties make it a valuable tool in both academic research and industrial applications.

Properties

CAS No.

1426066-82-1

Molecular Formula

C12H20BrNO3

Molecular Weight

306.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.